

# Diethyl Isonitrosomalonnate: A Comprehensive Technical Guide on its Discovery and History

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## Compound of Interest

Compound Name: Diethyl Isonitrosomalonnate

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## Abstract

**Diethyl isonitrosomalonnate**, also known as diethyl oximinomalonnate, is a pivotal intermediate in organic synthesis, most notably in the preparation of amino acids and their derivatives. This technical guide provides an in-depth exploration of its discovery, historical significance, and detailed experimental protocols for its synthesis. It serves as a comprehensive resource, consolidating quantitative data, reaction mechanisms, and procedural workflows to support research and development in synthetic and medicinal chemistry.

## Introduction and Historical Context

The history of **diethyl isonitrosomalonnate** is intrinsically linked to the development of amino acid synthesis. Its primary role has been as a precursor to diethyl acetamidomalonnate, a versatile substrate for the production of a wide array of  $\alpha$ -amino acids.

The synthesis of diethyl acetamidomalonnate was first reported in 1931 by V. Cherchez.[1] While this early work focused on the final acetylated product, it laid the groundwork for the importance of its direct precursor, **diethyl isonitrosomalonnate**. A notable method for the synthesis of diethyl acetamidomalonnate, which proceeds through **diethyl isonitrosomalonnate**, was later detailed in a 1950 patent and prominently featured in the esteemed publication, Organic Syntheses.[2] This highlights the compound's established significance in the mid-20th century as a reliable intermediate.

The primary synthetic route to **diethyl isonitrosomalonnate** involves the nitrosation of diethyl malonnate. This reaction utilizes sodium nitrite in the presence of an acid, typically acetic acid, to generate the reactive nitrosonium ion. The active methylene group of diethyl malonnate then undergoes electrophilic substitution to yield the desired product.

While its predominant application remains in the synthesis of diethyl acetamidomalonate for amino acid production, **diethyl isonitrosomalonnate** has also been utilized in the preparation of other heterocyclic systems, such as the pyrano[2,3-e]isoindol-2-one ring system.<sup>[3]</sup>

## Physicochemical and Spectroscopic Data

Despite its importance as a synthetic intermediate, detailed physicochemical and spectroscopic data for isolated **diethyl isonitrosomalonnate** are not extensively reported, largely because it is often generated and used in situ without purification.<sup>[1]</sup> It has been noted that the compound may decompose with explosive violence upon attempted distillation.<sup>[1]</sup>

Table 1: Physicochemical Properties of **Diethyl Isonitrosomalonnate**

Property	Value	Source
CAS Number	6829-41-0	<sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup> <sup>[6]</sup> <sup>[7]</sup>
Molecular Formula	C <sub>7</sub> H <sub>11</sub> NO <sub>5</sub>	<sup>[3]</sup> <sup>[4]</sup> <sup>[6]</sup>
Molecular Weight	189.17 g/mol	<sup>[3]</sup> <sup>[4]</sup> <sup>[6]</sup>
Appearance	Typically an oil or crystalline solid	<sup>[1]</sup>
Melting Point	Not consistently reported; often used as a crude solution.	<sup>[6]</sup>
Boiling Point	Not reported; known to be unstable with heating. <sup>[1]</sup>	<sup>[6]</sup>

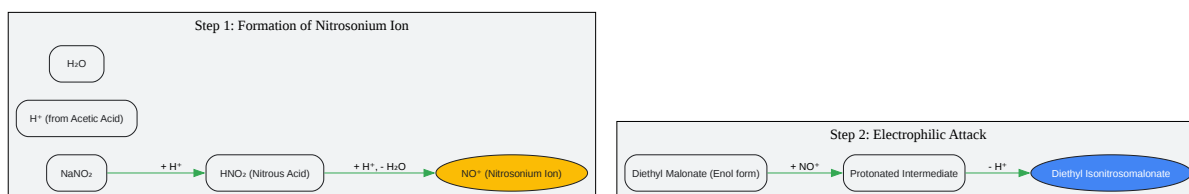
Note: Spectroscopic data (NMR, IR, Mass Spectrometry) for the isolated compound is not readily available in public literature.

## Synthesis of Diethyl Isonitrosomalonnate

The most reliable and widely cited method for the preparation of **diethyl isonitrosomalonnate** is the nitrosation of diethyl malonnate. The following section details a well-established experimental protocol.

## Reaction Mechanism

The formation of **diethyl isonitrosomalonnate** proceeds via an electrophilic substitution reaction. In an acidic medium, sodium nitrite is protonated to form nitrous acid ( $\text{HNO}_2$ ), which is then further protonated and loses water to form the highly electrophilic nitrosonium ion ( $\text{NO}^+$ ). [8][9] The diethyl malonnate, in equilibrium with its enol form, acts as a nucleophile, attacking the nitrosonium ion. Subsequent deprotonation yields the final product.



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**Caption:** Mechanism of **Diethyl Isonitrosomalonnate** Synthesis.

## Experimental Protocol: Nitrosation of Diethyl Malonnate

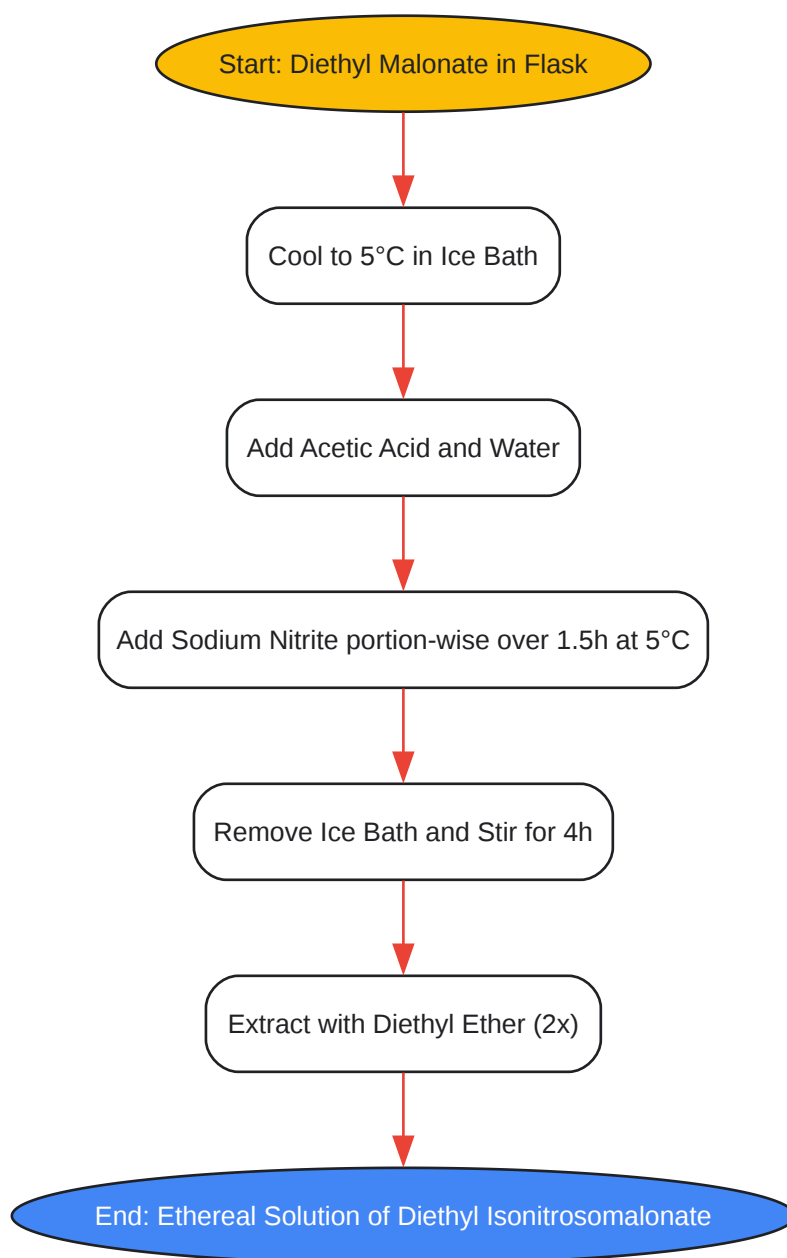
The following protocol is adapted from the procedure published in Organic Syntheses.[1]

Table 2: Reagents for **Diethyl Isonitrosomalonnate** Synthesis

Reagent	Molar Mass ( g/mol )	Amount	Moles
Diethyl Malonate	160.17	50 g (47.4 mL)	0.312
Glacial Acetic Acid	60.05	57 mL	-
Water	18.02	81 mL	-
Sodium Nitrite	69.00	65 g	0.944
Diethyl Ether	74.12	100 mL (2 x 50 mL for extraction)	-

#### Procedure:

- A 500-mL three-necked, round-bottomed flask is equipped with a mechanical stirrer and a thermometer.
- 50 g (0.312 mole) of diethyl malonate is placed in the flask and cooled in an ice bath.
- A mixture of 57 mL of glacial acetic acid and 81 mL of water is added with stirring.
- While maintaining the temperature at approximately 5°C, 65 g (0.944 mole) of solid sodium nitrite is added in portions over a period of 1.5 hours.
- After the addition of sodium nitrite is complete, the ice bath is removed, and stirring is continued for 4 hours. The temperature of the reaction mixture will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.
- The reaction mixture is transferred to a separatory funnel and extracted with two 50-mL portions of diethyl ether.
- The combined ethereal solution contains the crude **diethyl isonitrosomalonate** and is typically used immediately in the subsequent reaction step without further purification.



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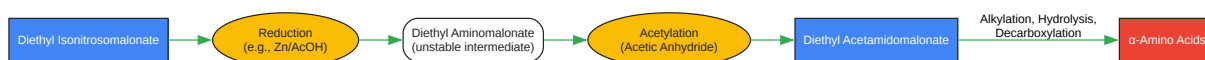
**Caption:** Experimental Workflow for **Diethyl Isonitrosomalonnate** Synthesis.

## Application in Synthesis: Preparation of Diethyl Acetamidomalonnate

The primary utility of **diethyl isonitrosomalonnate** is its role as an intermediate in the synthesis of diethyl acetamidomalonnate, a key building block for amino acids.

## Reaction Overview

The ethereal solution of **diethyl isonitrosomalonnate** is subjected to a reductive acetylation. Zinc dust in acetic acid is commonly used as the reducing agent, which reduces the oxime group to an amine. In the same pot, acetic anhydride acetylates the newly formed amine to yield diethyl acetamidomalonate.



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**Caption:** Synthetic Pathway from **Diethyl Isonitrosomalonnate**.

## Experimental Protocol: Reductive Acetylation

This protocol is a continuation of the synthesis described in section 3.2 and is adapted from Organic Syntheses.[1]

Table 3: Reagents for Diethyl Acetamidomalonate Synthesis

Reagent	Molar Mass ( g/mol )	Amount	Moles
Ethereal solution of Diethyl Isonitrosomalonnate	-	From previous step	~0.312
Acetic Anhydride	102.09	86 g	0.842
Glacial Acetic Acid	60.05	225 mL	3.95
Zinc Dust	65.38	78.5 g	1.20

Procedure:

- The ethereal solution of **diethyl isonitrosomalonnate**, 86 g (0.842 mole) of acetic anhydride, and 225 mL (3.95 moles) of glacial acetic acid are placed in a 1-L three-necked, round-

bottomed flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel.

- With vigorous stirring, 78.5 g (1.20 moles) of zinc dust is added in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. The reaction is exothermic and may require intermittent cooling.
- After the zinc addition is complete, the mixture is stirred for an additional 30 minutes.
- The reaction mixture is filtered with suction, and the filter cake is washed thoroughly with two 200-mL portions of glacial acetic acid.
- The combined filtrate and washings are concentrated under reduced pressure.
- The resulting crude product is purified by recrystallization from hot water to yield diethyl acetamidomalonate.

Yield: 52–53 g (77–78% based on the starting diethyl malonate).<sup>[1]</sup> Melting Point: 95–97°C.<sup>[1]</sup>

## Conclusion

**Diethyl isonitrosomalonate** holds a significant place in the history of organic synthesis, primarily as a crucial, albeit often unisolated, intermediate. Its discovery and the subsequent development of its synthetic applications have provided a robust and enduring pathway for the laboratory-scale and industrial production of amino acids. This guide has consolidated the key historical milestones, detailed experimental procedures, and reaction mechanisms to provide a thorough technical resource for professionals in the chemical and pharmaceutical sciences. The provided data and workflows are intended to facilitate a deeper understanding and practical application of the chemistry surrounding this important compound.

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